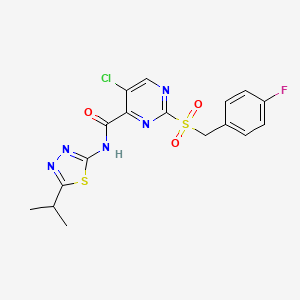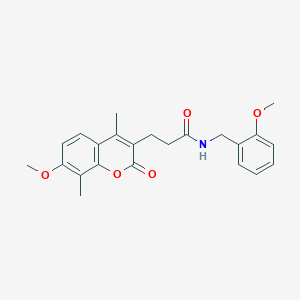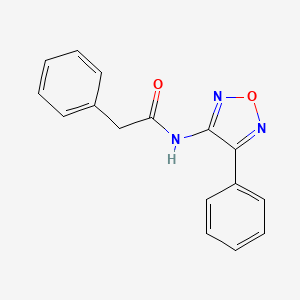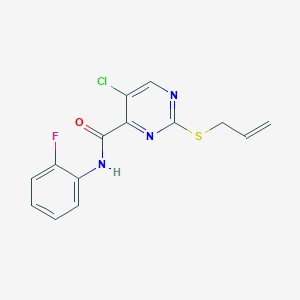![molecular formula C18H16BrN3O3 B11383551 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B11383551.png)
2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ブロモ-4-メチルフェノキシ)-N-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メチル]アセトアミドは、アセトアミド類に属する合成有機化合物です。
2. 製法
合成経路と反応条件
2-(2-ブロモ-4-メチルフェノキシ)-N-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メチル]アセトアミドの合成は、一般的に以下の手順を伴います。
2-ブロモ-4-メチルフェノールの調製: これは、適切な溶媒の存在下、ブロモを用いて4-メチルフェノールをブロモ化することによって達成できます。
2-ブロモ-4-メチルフェノキシアセチル酸の生成: 2-ブロモ-4-メチルフェノールは、次に塩基の存在下でクロロ酢酸と反応させて、フェノキシアセチル酸誘導体を生成します.
3-フェニル-1,2,4-オキサジアゾールの合成: これは、ベンゾニトリルをヒドロキシルアミン塩酸塩と反応させてオキサジアゾール環を形成することを伴います。
カップリング反応: 最後に、2-ブロモ-4-メチルフェノキシアセチル酸を、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用して、3-フェニル-1,2,4-オキサジアゾール誘導体とカップリングして、目的のアセトアミド化合物を生成します。
工業生産方法
この化合物の工業生産方法では、上記合成経路を最適化して、高収率と高純度を確保する可能性があります。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
2-(2-ブロモ-4-メチルフェノキシ)-N-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メチル]アセトアミドは、以下の化学反応を受けることができます。
置換反応: ブロモ基は、適切な条件下で他の求核剤で置換できます。
酸化と還元: フェノキシ基とオキサジアゾール基は、それぞれ酸化と還元反応を受けることができます。
カップリング反応: この化合物は、カップリング反応に参加してより大きな分子を形成することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主要な生成物
置換生成物: 使用した求核剤に応じて、さまざまな置換誘導体を生成できます。
酸化生成物: フェノキシ基とオキサジアゾール基の酸化誘導体。
還元生成物: オキサジアゾール部分の還元形。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: その独自の化学構造により、潜在的な治療応用について探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:
Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent.
Formation of 2-bromo-4-methylphenoxyacetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Synthesis of 3-phenyl-1,2,4-oxadiazole: This involves the reaction of benzonitrile with hydroxylamine hydrochloride to form the oxadiazole ring.
Coupling Reaction: Finally, the 2-bromo-4-methylphenoxyacetic acid is coupled with the 3-phenyl-1,2,4-oxadiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenoxy and oxadiazole moieties can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the phenoxy and oxadiazole groups.
Reduction Products: Reduced forms of the oxadiazole moiety.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(2-ブロモ-4-メチルフェノキシ)-N-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メチル]アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。ブロモ置換フェノキシ基とオキサジアゾール基は、酵素または受容体と相互作用して、生物学的経路の調節につながる可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
- 4-ブロモ-2-(2-((4-メチルフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 3-フェニルアクリレート
- 2-ブロモ-1-(4-メチルスルホニル)フェニルエタノン
- 4-ブロモ-2-(2-((3-メチルフェノキシ)アセチル)カルボヒドラゾノイル)フェニルベンゾエート
独自性
2-(2-ブロモ-4-メチルフェノキシ)-N-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メチル]アセトアミドは、ブロモ置換フェノキシ基とオキサジアゾール基の両方が存在することによりユニークです。この組み合わせは、さまざまな研究用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 4-bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-bromo-1-(4-methylsulfonyl)phenylethanone
- 4-bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to the presence of both a bromo-substituted phenoxy group and an oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H16BrN3O3 |
|---|---|
分子量 |
402.2 g/mol |
IUPAC名 |
2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-12-7-8-15(14(19)9-12)24-11-16(23)20-10-17-21-18(22-25-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23) |
InChIキー |
RPTVOZBCMGUONG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11383474.png)

![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11383492.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11383496.png)
![2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11383504.png)

![3-ethyl-N-(2-methoxyphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383511.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11383518.png)
![N-(2-fluorophenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383526.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11383538.png)

![2-(4-bromophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11383552.png)
